5,6,7,8-Tetrahydroquinoline

Catalog No.
S569341
CAS No.
10500-57-9
M.F
C9H11N
M. Wt
133.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6,7,8-Tetrahydroquinoline

CAS Number

10500-57-9

Product Name

5,6,7,8-Tetrahydroquinoline

IUPAC Name

5,6,7,8-tetrahydroquinoline

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

InChI

InChI=1S/C9H11N/c1-2-6-9-8(4-1)5-3-7-10-9/h3,5,7H,1-2,4,6H2

InChI Key

YQDGQEKUTLYWJU-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C=CC=N2

Synonyms

5,6,7,8-tetrahydroquinoline

Canonical SMILES

C1CCC2=C(C1)C=CC=N2

Medicinal Chemistry:

  • THQ serves as a scaffold for the development of new drugs. A scaffold is a core molecular structure that can be modified to create various compounds with specific properties. Researchers have synthesized THQ derivatives to explore their potential applications in treating various diseases, including:
    • Neurodegenerative diseases like Alzheimer's and Parkinson's disease [].
    • Cancer [].
    • Infectious diseases [].

Material Science:

  • THQ derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs). OLEDs are a type of display technology that offers advantages like thinness, flexibility, and high efficiency. Research suggests that THQ derivatives may improve the performance and stability of OLEDs [].

Catalysis:

  • THQ-based compounds are being explored as chiral catalysts. Chiral catalysts are essential in various chemical reactions, particularly in the pharmaceutical industry, where producing specific stereoisomers of drugs is crucial. Research suggests that THQ derivatives can be effective and selective chiral catalysts [].

5,6,7,8-Tetrahydroquinoline is a bicyclic compound characterized by its unique structure that includes a quinoline ring reduced to a tetrahydro form. Its molecular formula is C9H11NC_9H_{11}N with a molecular weight of approximately 133.19 g/mol. The compound appears as a colorless to light yellow liquid and has various physical properties, such as a boiling point of 238°C and a density of 1.08 g/cm³ .

This compound is notable for its potential applications in medicinal chemistry due to its ability to interact with biological systems. It serves as a precursor for various derivatives that exhibit diverse biological activities.

  • Toxicity: THQ is classified as harmful if swallowed and can cause skin and eye irritation [].
  • Flammability: Combustible liquid [].
  • Precautions: Standard laboratory safety protocols should be followed when handling THQ, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

5,6,7,8-Tetrahydroquinoline can undergo several chemical transformations:

  • Electrophilic Aromatic Substitution: The nitrogen atom in the quinoline ring can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation .
  • Reduction: The compound can be reduced using agents like sodium borohydride to yield saturated derivatives like piperidine .
  • Alkylation: Alkyl halides can be used to alkylate the nitrogen atom, forming quaternary ammonium salts .
  • Oxidation: It can be oxidized back to quinoline using oxidizing agents like potassium permanganate .
  • Cyclization and Functional Group Reactions: Depending on the reaction conditions, cyclization can occur, and other functional groups present can undergo specific reactions such as acylation or esterification .

5,6,7,8-Tetrahydroquinoline has been studied for its potential biological activities. Research indicates that it may possess anti-inflammatory properties and could be beneficial in treating conditions related to hyperlipemia . Its derivatives have also shown promise in various pharmacological assays, making it a compound of interest in drug development.

The synthesis of 5,6,7,8-tetrahydroquinoline typically involves the reaction of pyridine with 1,4-dichlorobutane. The process includes the following steps:

  • Combine pyridine with aluminum chloride under inert conditions.
  • Stir the mixture at room temperature for 24 hours.
  • Quench the reaction by adding ice water and extract with ethyl acetate.
  • Wash and dry the organic layer before purifying it via flash chromatography.

This method yields high purity with an approximate yield of 95% .

5,6,7,8-Tetrahydroquinoline has several applications:

  • Medicinal Chemistry: It serves as a scaffold for synthesizing various biologically active compounds.
  • Pharmaceuticals: Its derivatives are explored for their therapeutic potential against inflammatory diseases and hyperlipidemia .
  • Chemical Intermediates: It is used in organic synthesis as an intermediate in the production of other complex molecules.

Studies have shown that 5,6,7,8-tetrahydroquinoline interacts with various biological targets. Its derivatives have been evaluated for their binding affinity and activity against specific enzymes and receptors involved in disease processes. These interactions are critical for understanding its mechanism of action and potential therapeutic benefits .

Several compounds share structural similarities with 5,6,7,8-tetrahydroquinoline. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1,2-DihydroquinolineA saturated form of quinolineExhibits different reactivity patterns
5-Methyl-5,6,7,8-tetrahydroquinolineMethyl substitution at position 5Potentially alters biological activity
7-Amino-5,6,7,8-tetrahydroquinolineAmino group at position 7Increased water solubility and altered pharmacokinetics
4-Hydroxy-5,6,7,8-tetrahydroquinolineHydroxy substitution at position 4Enhanced antioxidant properties

The uniqueness of 5,6,7,8-tetrahydroquinoline lies in its specific hydrogenation pattern and the presence of the nitrogen atom within the ring structure which influences its reactivity and biological interactions compared to these similar compounds.

Reaction with 1,4-Dichlorobutane and Pyridine

The direct alkylation of pyridine with 1,4-dichlorobutane represents a cornerstone synthesis of 5,6,7,8-tetrahydroquinoline. In this method, pyridine undergoes electrophilic substitution at elevated temperatures in the presence of aluminum chloride (AlCl₃), a Lewis acid catalyst [7] [8]. The reaction proceeds via a Friedel-Crafts mechanism, where AlCl₃ coordinates with 1,4-dichlorobutane to generate a reactive electrophilic intermediate. This intermediate undergoes cyclization with pyridine’s aromatic system, forming the tetrahydroquinoline core [8].

A representative procedure involves suspending AlCl₃ (0.20 g, 1.5 mmol) in pyridine (10 mL) under inert conditions, followed by the addition of 1,4-dichlorobutane (2.67 g, 21.02 mmol) at 25°C [7]. After 24 hours of stirring, the mixture is quenched with ice water, extracted with ethyl acetate, and purified via flash chromatography to yield 5,6,7,8-tetrahydroquinoline in 95% yield [7]. Critical parameters include the stoichiometric ratio of AlCl₃ to pyridine (1:14) and the exclusion of moisture to prevent catalyst deactivation [7].

Table 1: Reaction Conditions for 1,4-Dichlorobutane-Pyridine Alkylation

ParameterValue
CatalystAlCl₃ (1.5 mmol)
Temperature25°C
Reaction Time24 hours
Yield95%

Aluminum Chloride-Mediated Cyclization

AlCl₃ also facilitates cyclization reactions in tetrahydroquinoline synthesis, particularly in Friedel-Crafts-type transformations. For example, N,N-dibenzylethylenediamines undergo AlCl₃-catalyzed cyclization in decalin at elevated temperatures to form tetrahydroisoquinoline derivatives [5]. Although this study focuses on isoquinolines, the mechanistic parallels to tetrahydroquinoline synthesis are evident: AlCl₃ activates alkyl halides or related electrophiles, enabling intramolecular cyclization via carbocation intermediates [8].

In the context of 5,6,7,8-tetrahydroquinoline, AlCl₃’s role extends to stabilizing transition states during ring closure. For instance, the coordination of AlCl₃ with 1,4-dichlorobutane polarizes the C–Cl bond, promoting heterolytic cleavage and subsequent attack by pyridine’s nitrogen lone pair [7] [8]. This stepwise mechanism ensures regioselectivity, favoring the formation of the six-membered tetrahydroquinoline ring over alternative products [8].

Multi-Step Syntheses and Yield Optimization

Multi-step approaches often enhance yield and purity. A two-step synthesis starting from 5,6,7,8-tetrahydroquinolin-8-ol involves initial epoxidation with meta-chloroperbenzoic acid (mCPBA) in dichloromethane, followed by trifluoroacetic anhydride-mediated dehydration and lithium hydroxide hydrolysis [6]. Although the overall yield is unspecified, this method highlights the importance of protecting-group strategies and stepwise purification in minimizing side reactions [6].

Yield optimization in single-step methods relies on precise control of reaction parameters. For the AlCl₃-catalyzed alkylation, increasing the catalyst loading beyond 1.5 mmol does not improve yields, as excess AlCl₃ may promote undesired side reactions such as over-alkylation [7]. Conversely, reducing reaction temperatures below 25°C slows the reaction kinetics, leading to incomplete conversion [7]. Post-reaction purification via flash chromatography on silica gel (hexane eluent) effectively isolates the product while removing residual AlCl₃ and unreacted starting materials [7].

Table 2: Yield Optimization Parameters

FactorOptimal ConditionEffect of Deviation
Catalyst Loading1.5 mmol AlCl₃Excess: side reactions; Deficit: incomplete reaction
Temperature25°CLower: slow kinetics; Higher: decomposition
PurificationFlash chromatographyEnsures ≥95% purity

The functionalization of 5,6,7,8-tetrahydroquinoline at the 8-position via organometallic reagents represents a cornerstone methodology in heterocyclic chemistry. The formation of 8-lithio derivatives serves as a pivotal intermediate for subsequent transformations, enabling the installation of diverse functional groups with high regioselectivity and efficiency [1] [2] [3].

Formation of 8-Lithio Derivatives

The generation of 8-lithio-5,6,7,8-tetrahydroquinoline is achieved through direct lithiation using n-butyllithium in anhydrous tetrahydrofuran at temperatures ranging from -78°C to -50°C. The reaction proceeds rapidly, with complete lithiation observed within 5-30 minutes under optimal conditions [3] [4]. The lithiation process is highly regioselective, occurring preferentially at the 8-position due to the activating effect of the adjacent nitrogen atom in the quinoline ring system.

Reaction Conditions and Mechanism

The lithiation reaction follows a deprotonation mechanism where n-butyllithium acts as a strong base, abstracting the most acidic proton at the 8-position. The reaction requires stringent anhydrous conditions, as the organolithium reagent is highly moisture-sensitive and readily decomposes in the presence of water [4] [5]. The optimal stoichiometry employs 1.1-1.2 equivalents of n-butyllithium relative to the tetrahydroquinoline substrate.

Variable temperature nuclear magnetic resonance spectroscopy studies have revealed that the lithiation process exhibits fast kinetics at -78°C, with the rate of tert-butoxycarbonyl rotation being characterized by a relatively low activation barrier (ΔG‡ ≈ 45 kJ mol⁻¹) [3]. In situ ReactIR spectroscopy has confirmed the rapid formation of the organolithium intermediate under these conditions.

Electrophilic Quenching Reactions

The 8-lithio derivative serves as a versatile nucleophilic species capable of reacting with a broad spectrum of electrophiles. The electrophilic quenching reactions proceed with high efficiency and selectivity, providing access to numerous functionalized tetrahydroquinoline derivatives [3] [4].

Alkylation Reactions

Treatment of the 8-lithio intermediate with primary and secondary alkyl halides results in the formation of 8-alkylated tetrahydroquinoline derivatives. These reactions typically proceed in yields ranging from 60-90% and demonstrate excellent functional group tolerance [3]. The reaction conditions require careful control of temperature and the slow addition of the electrophile to prevent side reactions.

Silylation Reactions

The reaction with trimethylsilyl chloride provides 8-silylated derivatives in high yields (85-95%). The silylation reaction is particularly efficient and serves as a useful protecting group strategy for subsequent transformations [6]. The silyl group can be readily removed under acidic conditions, regenerating the parent tetrahydroquinoline.

Regioselectivity Studies

Remarkably, the choice of electrophile can influence the regioselectivity of the reaction. While most electrophiles react at the 8-position as expected, certain reagents such as methyl cyanoformate exhibit unusual regioselectivity, leading to substitution at the ortho position of aromatic substituents attached to the tetrahydroquinoline core [3]. This change in regioselectivity has been attributed to alterations in the structure of the organolithium intermediate upon coordination with the cyanoformate electrophile, as supported by density functional theory calculations.

Trimethylsilyl Isocyanate/Isothiocyanate Coupling

The coupling of 8-lithio-5,6,7,8-tetrahydroquinoline derivatives with trimethylsilyl isocyanate and isothiocyanate reagents represents a particularly elegant and efficient approach to the synthesis of 8-carboxamides and 8-thiocarboxamides [1] [2] [5]. This methodology provides a convenient one-step synthesis route following the initial lithiation step.

Trimethylsilyl Isocyanate Coupling

The reaction between 8-lithio-5,6,7,8-tetrahydroquinoline and trimethylsilyl isocyanate proceeds smoothly at -78°C in tetrahydrofuran. The mechanism involves nucleophilic attack of the organolithium species on the electrophilic carbon of the isocyanate, followed by rearrangement to form a silyl carbamate intermediate. Subsequent mild hydrolysis under acidic conditions yields the desired 8-carboxamide product [1] [5].

Reaction Mechanism and Conditions

The reaction is initiated by the addition of trimethylsilyl isocyanate to the preformed 8-lithio derivative at -78°C. The reaction mixture is maintained at this temperature for 2-4 hours to ensure complete conversion. The intermediate silyl carbamate is then hydrolyzed using dilute aqueous acid, typically hydrochloric acid, under controlled pH conditions to prevent decomposition of the sensitive tetrahydroquinoline ring system [1].

The overall transformation proceeds with yields typically ranging from 75-85%, representing a significant improvement over alternative multi-step synthetic approaches. The reaction demonstrates excellent functional group tolerance and can be applied to various substituted tetrahydroquinoline substrates.

Trimethylsilyl Isothiocyanate Coupling

The analogous reaction with trimethylsilyl isothiocyanate provides access to 8-thiocarboxamides with comparable efficiency. The reaction mechanism parallels that of the isocyanate coupling, with the formation of a silyl thiocarbamate intermediate followed by hydrolytic workup [1] [5].

Synthetic Scope and Limitations

The trimethylsilyl isothiocyanate coupling exhibits yields in the range of 70-90%, slightly higher than the corresponding isocyanate reaction. The methodology has been extended to include substituted isothiocyanates, enabling the preparation of secondary thioamides with varied substitution patterns [1]. The reaction conditions are generally mild and compatible with a wide range of functional groups.

Solvent Effects and Optimization

The choice of solvent significantly influences the reaction outcome. Tetrahydrofuran provides optimal results, while ethereal solvents such as diethyl ether give lower yields. The reaction exhibits sensitivity to moisture and requires rigorous exclusion of water and oxygen throughout the process [6].

Esterification and Amidation Pathways

The conversion of 8-lithio and 8-magnesio derivatives to carboxylic esters and amides represents a fundamental transformation in tetrahydroquinoline chemistry. These pathways provide access to versatile intermediates that can be further elaborated to generate complex molecular architectures [7] [8].

Carbon Dioxide Carboxylation

The most widely employed esterification pathway involves the carboxylation of 8-lithio or 8-magnesio derivatives with carbon dioxide, followed by esterification of the resulting carboxylic acid. This methodology has been extensively studied and optimized to provide high yields of 8-carboxylic esters [7] [8].

Reaction Mechanism

The carboxylation reaction proceeds through nucleophilic attack of the organometallic species on carbon dioxide, forming a carboxylate anion. The reaction is typically performed by bubbling dry carbon dioxide through the solution of the organometallic intermediate at -78°C. The carboxylate salt is then protonated during aqueous workup to yield the free carboxylic acid [7].

The subsequent esterification can be accomplished using various methods, including Fischer esterification with alcohols under acidic conditions, or through the formation of acid chlorides followed by treatment with alcohols. The overall process typically affords yields in the range of 75-95% [7].

Comparative Studies: Lithium vs. Magnesium Reagents

Both 8-lithio and 8-magnesio derivatives can be employed in the carboxylation reaction, with subtle differences in reactivity and selectivity. The magnesium reagents generally provide slightly higher yields but require more forcing conditions for their preparation. The lithium reagents offer greater convenience and are more commonly employed in synthetic applications [7] [8].

Direct Amidation Strategies

The conversion of carboxylic esters to amides can be accomplished through several complementary approaches, each offering distinct advantages depending on the specific synthetic requirements [8].

Coupling Reagent-Mediated Amidation

Modern amidation protocols employ coupling reagents such as HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) in combination with diisopropylethylamine in dimethylformamide. These conditions provide high yields (70-95%) and excellent functional group tolerance [9]. The reaction proceeds at room temperature over 16-24 hours, making it suitable for sensitive substrates.

Acid Chloride Methodology

The conversion of carboxylic acids to acid chlorides using reagents such as thionyl chloride or oxalyl chloride, followed by treatment with amines, represents a classical and highly efficient approach. This methodology typically provides yields of 80-95% and is compatible with both primary and secondary amines [9].

Direct Aminolysis

Under elevated temperature and pressure conditions, esters can undergo direct aminolysis to yield amides. This approach is particularly valuable for the preparation of simple amides and avoids the use of additional coupling reagents. The reaction conditions typically require temperatures of 80-120°C and reaction times of 4-24 hours [8].

Specialized Transformations

Nitrile Formation

The conversion of carboxamides to nitriles can be accomplished using dehydrating agents such as phosphorus oxychloride or through the direct cyanation of organometallic intermediates using diisopropylcyanamide. The latter approach has been specifically developed for tetrahydroquinoline systems and provides 8-cyanotetrahydroquinolines without the formation of dicyano byproducts [10].

Thioamide Synthesis

Beyond the trimethylsilyl isothiocyanate route, thioamides can be prepared through the thionation of existing amides using Lawesson's reagent or phosphorus pentasulfide. These methods provide complementary approaches when direct thioamide formation is not feasible [7].

XLogP3

2.1

Boiling Point

222.0 °C

UNII

L786AAG56H

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 8 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 7 of 8 companies with hazard statement code(s):;
H302 (85.71%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (71.43%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (71.43%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (28.57%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10500-57-9

Wikipedia

5,6,7,8-tetrahydroquinoline

Dates

Last modified: 08-15-2023

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